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Compound of Interest |

Compound Name: 5-Hydroxy-2-methoxybenzonitrile
CAS No.: 180526-90-3
Cat. No.: B2533712
. J

CAS Registry Number: 180526-90-3 Chemical Formula: CsH7NO2 Molecular Weight: 149.15
g/mol JIUPAC Name: 5-Hydroxy-2-methoxybenzonitrile[1][2][3][4]

Executive Summary & Chemical Identity

5-Hydroxy-2-methoxybenzonitrile is a tri-substituted benzene derivative characterized by a
nitrile group at position 1, a methoxy group at position 2, and a hydroxyl group at position 5.
This specific substitution pattern renders it an invaluable "bifunctional” scaffold in medicinal
chemistry:

o Electronic Profile: The electron-withdrawing nitrile group (-CN) activates the ring for
nucleophilic aromatic substitution (SNAr) at the ortho/para positions, while the electron-
donating hydroxyl (-OH) and methoxy (-OMe) groups facilitate electrophilic substitutions.

o Selectivity Handle: The free phenolic hydroxyl group at C5 allows for regioselective alkylation
or arylation without affecting the protected C2-methoxy group.

Physicochemical Profile
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Property Data Notes

Off-white to beige crystalline Phenolic oxidation may darken
Appearance ) .

solid color over time.

Note: Experimental values vary
Melting Point Laa-1467C by purity; 2-hydroxy |
elting Poin urity; 2-hydroxy isomer
J (Predicted/Analogous) Yy purity Y Y
melts ~145°C.

Limited solubility in water;
N DMSO, Methanol, Ethyl ] )
Solubility Acetate. DCM soluble in aqueous alkali
cetate,
(phenoxide formation).

Acidity enhanced by the
pKa (Phenol) ~8.5-9.2 electron-withdrawing nitrile

group (meta-effect).

Lipophilic, suitable for
LogP ~1.6 membrane permeability in drug

design.

Synthesis & Manufacturing

The most robust and regioselective synthesis of 5-Hydroxy-2-methoxybenzonitrile involves
the selective demethylation of 2,5-dimethoxybenzonitrile. This method is preferred over direct
cyanation of phenols due to higher yield and cleaner impurity profiles.

Core Protocol: Regioselective Demethylation
Reference:J. Org. Chem. 2015, 80, 19, 9658-9670.

Principle: The use of Boron Trichloride (

) in the presence of Tetra-n-butylammonium lodide (TBAI) creates a mild demethylating
system. The reagent distinguishes between the two methoxy groups based on electronic
environment and coordination effects. The C5-methoxy group, being less sterically hindered
and electronically distinct from the nitrile-coordinated C2-methoxy, is selectively cleaved.

Step-by-Step Methodology
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e Preparation: Charge a flame-dried reaction flask with 2,5-dimethoxybenzonitrile (1.0 equiv)
and TBAI (1.1-1.5 equiv).

e Solvent System: Dissolve in anhydrous Dichloromethane (
) under an inert nitrogen atmosphere. Cool the solution to -78 °C.
» Reagent Addition: Dropwise add

(1.0 M solution in

, 1.2 equiv). The low temperature prevents over-demethylation (cleavage of the C2-
methoxy).

o Reaction: Allow the mixture to warm slowly to 0 °C over 2—4 hours. Monitor via TLC
(EtOAc/Hexane 3:7) for the disappearance of the starting material.

e Quench & Workup: Quench carefully with ice-water. Extract the aqueous layer with
(3x).
« Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, gradient 10-30%
EtOAc in Hexanes).

Synthesis Workflow Diagram

2,5-Dimethoxybenzonitrile DCM, -78°C o BCI3 + TBAI Nucleophilic Attack (1-) > Boron-Ether Complex Hydrolysis (H20) > 5-Hydroxy-2-methoxybenzonitrile

(CAS 5312-97-0) | (Selective Demethylation) (Kinetic Control) (CAS 180526-90-3)

Click to download full resolution via product page

Caption: Regioselective synthesis via BCI3/TBAI mediated ether cleavage. The C5-methoxy is
preferentially cleaved due to steric and electronic directing effects.

Analytical Characterization
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Confirming the identity of CAS 180526-90-3 requires distinguishing it from its isomer, 2-
hydroxy-5-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR)[6][7][8][9][10]
e 1H NMR (400 MHz, DMSO-ds):

o 0 9.60 (s, 1H, -OH): Exchangeable proton, confirms free phenol.
o 6 7.15 (d, J=2.8 Hz, 1H, Ar-H6): Ortho to nitrile, meta to OH.
o 0 7.05(d, J=9.0 Hz, 1H, Ar-H3): Ortho to methoxy.

o 0 6.98 (dd, J=9.0, 2.8 Hz, 1H, Ar-H4): Coupling with H3 and H6 confirms 1,2,4-substitution
pattern.

o 9 3.82 (s, 3H, -OCHs): Characteristic methoxy singlet.
e 13C NMR:

o Expected peaks at 116 ppm (CN), 152 ppm (C-OH), 155 ppm (C-OMe).

Infrared Spectroscopy (IR)[7]

¢ 3300-3400 cm~*: Broad O-H stretch (Phenol).
e 2220-2230 cm~1: Sharp C=N stretch (Nitrile).
e 1250 cm~1: C-O stretch (Aryl ether).

Reactivity & Applications in Drug Discovery

5-Hydroxy-2-methoxybenzonitrile serves as a versatile "switch" in synthetic pathways. Its
orthogonal reactivity allows for sequential functionalization.

A. Phenolic Derivatization (C5 Position)

The C5-hydroxyl group is the primary nucleophile.
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» Etherification: Reaction with alkyl halides (

) introduces lipophilic tails or linker chains.

» Buchwald-Hartwig Coupling: Conversion to a triflate (

) followed by Pd-catalyzed coupling allows the introduction of amines or aryl groups at C5.

B. Nitrile Transformations (C1 Position)

The nitrile group is robust but can be activated under specific conditions:
e Hydrolysis: Acidic hydrolysis yields 5-hydroxy-2-methoxybenzoic acid.

e Reduction: Catalytic hydrogenation (Raney Ni) yields the benzylamine, a core
pharmacophore in antipsychotic drugs (e.g., Sulpiride analogs).

e Cyclization: Reaction with sodium azide (

) yields the tetrazole derivative, a bioisostere for carboxylic acids in angiotensin Il receptor
blockers.

Application Logic Diagram

5-Hydroxy-2-methoxybenzonitrile

C5-OH ReactivityC1-CN Reactivity \C1-CN Reactivity

Alkylation (R-X, Base) Nitrile Reduction (H2/Ni) Tetrazole Formation (NaN3)
O-Alkylated Ethers Benzylamines Tetrazole Isosteres
(GPCR Ligands) (Dopamine Antagonists) (Metabolic Stability)
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Caption: Divergent synthesis pathways utilizing the orthogonal C5-hydroxyl and C1-nitrile
handles.

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) due to nitrile
functionality.

o Storage: Store at 2—-8 °C under inert gas (Argon/Nitrogen). Phenols are prone to oxidation;
protect from light.

 Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile), and strong bases
(deprotonation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. CAS 180526-90-3 | 5-Hydroxy-2-methoxybenzonitrile - Synblock [synblock.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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